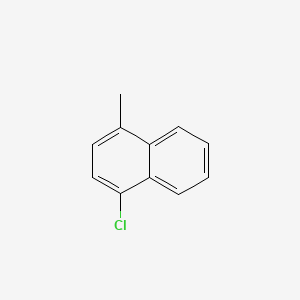

1-Chloro-4-methylnaphthalene

Vue d'ensemble

Description

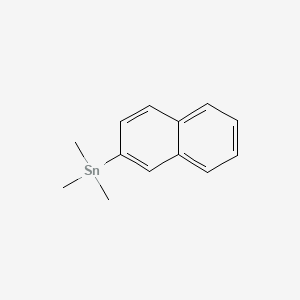

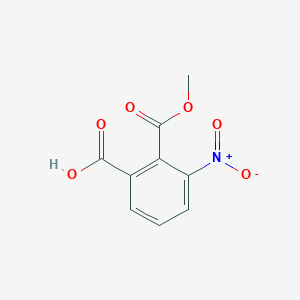

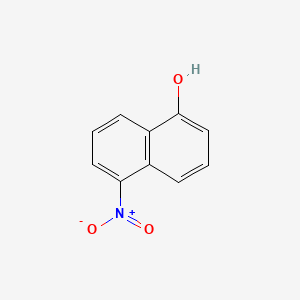

1-Chloro-4-methylnaphthalene is an organic compound with the molecular formula C11H9Cl . It has a molecular weight of 176.65 . The compound is also known as 4-chloro-1-methylnaphthalene.

Synthesis Analysis

The synthesis of 1-Chloro-4-methylnaphthalene has been achieved through electrochemical reduction of 1-halonaphthalenes . The synthesis involved the reduction of 1-chloro-, 1-bromo-, 1-iodo-, 1-chloro-4-methyl-, and 1-bromo-4-methylnaphthalene in the presence of deuterated water .Molecular Structure Analysis

The molecular structure of 1-chloro-4-methylnaphthalene contains a total of 22 bonds; 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis

The chemical reactions involving aromatic rings like 1-Chloro-4-methylnaphthalene are mainly substitution, addition, and oxidation . The most common type is electrophilic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis

1-Chloro-4-methylnaphthalene has a molecular weight of 176.65 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Fluorescence Probes for Detecting and Imaging

- Scientific Field: Fluorescence Microscopy

- Application Summary: Naphthalene derivatives, including 1-Chloro-4-methylnaphthalene, are used as fluorescence probes for detecting and imaging purposes . They exhibit unique photophysical and chemical properties, making them a highly studied group of organic compounds .

- Methods of Application: The techniques under investigation for these photophysical properties are UV visible spectroscopy and fluorescence spectroscopy . Concentration-dependent spectra and solvatochromic shifts on UV visible spectra are also part of the discussion .

- Results or Outcomes: Naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules . In a conjugated probe system, introducing a naphthalene moiety caused improvement in photostability .

Electrochemical Synthesis of Deuterio Organic Compounds

- Scientific Field: Electrochemistry

- Application Summary: 1-Chloro-4-methylnaphthalene is used in the electrochemical synthesis of deuterio organic compounds .

- Methods of Application: The electrochemical reduction of 1-halonaphthalenes, including 1-chloro-4-methylnaphthalene, was done in the presence of deuterated water .

- Results or Outcomes: The deuterium content of the naphthalene obtained reveals that the reduction of the chloro derivative might proceed at least partially via a radical intermediate .

Organic Electronic Appliances

- Scientific Field: Organic Electronics

- Application Summary: Naphthalene derivatives, including 1-Chloro-4-methylnaphthalene, are considered excellent candidates for the construction of organic electronic appliances . They exhibit unique photophysical and chemical properties, making them a highly studied group of organic compounds .

- Methods of Application: The techniques under investigation for these photophysical properties are UV visible spectroscopy and fluorescence spectroscopy . Concentration-dependent spectra and solvatochromic shifts on UV visible spectra are also part of the discussion .

- Results or Outcomes: These derivatives are useful for a variety of applications owing to their strong fluorescence, electroactivity, and photostability .

Chlorination of Naphthalene

- Scientific Field: Organic Chemistry

- Application Summary: 1-Chloro-4-methylnaphthalene is a product of the chlorination of naphthalene . It undergoes both substitution and addition to give products similar to those obtained with molecular chlorine .

- Methods of Application: The chlorination of naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene was done with sulphuryl chloride with or without a solvent .

- Results or Outcomes: The chlorination of these compounds gives products similar to those obtained with molecular chlorine .

Biocide

- Scientific Field: Environmental Science

- Application Summary: This toxic, nonpolar organochlorine compound is sometimes used as a powerful biocide .

- Methods of Application: It is used in the timber floors of shipping containers, where it fulfills the same role as chlordane .

- Results or Outcomes: It serves as an effective insecticide and fungicide .

Solvent

- Scientific Field: Industrial Chemistry

- Application Summary: 1-Chloronaphthalene was also used as a common solvent for oils, fats, and DDT until the 1970s .

- Methods of Application: It was used in various industrial processes as a solvent due to its nonpolar nature .

- Results or Outcomes: It was effective in dissolving a variety of substances, but its use has been reduced due to environmental and health concerns .

Safety And Hazards

While specific safety and hazard information for 1-Chloro-4-methylnaphthalene was not found, similar compounds have been noted to be hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Propriétés

IUPAC Name |

1-chloro-4-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJHYFXSTUSHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314954 | |

| Record name | 1-chloro-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-methylnaphthalene | |

CAS RN |

17075-39-7 | |

| Record name | 17075-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B1615350.png)

![Bicyclo[2.2.1]heptan-1-amine](/img/structure/B1615353.png)